(3'-Bromo-[1,1'-biphenyl]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 3’ position and a hydroxymethyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-bromo-1,1’-biphenyl is reacted with formaldehyde in the presence of a Grignard reagent, such as phenylmagnesium bromide, to yield the desired product . The reaction is typically carried out in anhydrous ether under inert conditions to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production methods for (3’-Bromo-[1,1’-biphenyl]-4-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Grignard reaction or other suitable synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (3’-Bromo-[1,1’-biphenyl]-4-yl)carboxylic acid.
Reduction: (1,1’-Biphenyl)-4-ylmethanol.
Substitution: (3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol.
Scientific Research Applications
(3’-Bromo-[1,1’-biphenyl]-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and hydroxymethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1’-biphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-1,1’-biphenyl:
3-Methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a bromine atom, leading to different chemical properties.
Properties
Molecular Formula |
C13H11BrO |
---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
[4-(3-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2 |
InChI Key |
GQUVUJWLEMABGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.